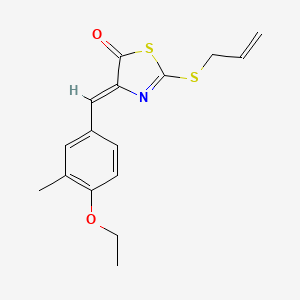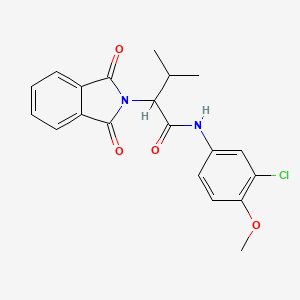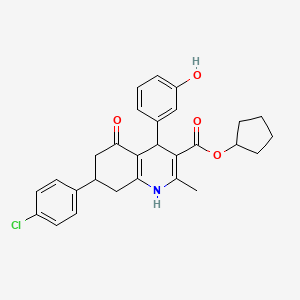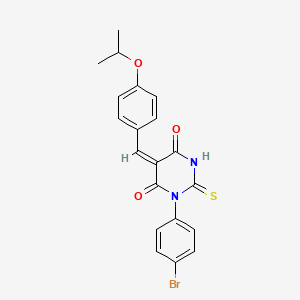![molecular formula C19H21ClN2O6S B5011803 ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)
ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as AZD3965, is a novel inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate, pyruvate, and other monocarboxylates across the cell membrane. AZD3965 has been shown to have potential therapeutic applications in cancer treatment, as well as in other diseases that involve altered metabolism.
Mécanisme D'action
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate inhibits the transport of lactate across the cell membrane by binding to MCT1. This leads to a decrease in intracellular lactate levels, which disrupts the energy metabolism of cancer cells. As a result, cancer cells are unable to maintain their high rate of glycolysis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to have potential therapeutic applications in other diseases that involve altered metabolism, such as diabetes and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of other cancer treatments, and its potential therapeutic applications in other diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its cost, and the need for expertise in organic chemistry.
Orientations Futures
1. Combination therapy: ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to enhance the efficacy of other cancer treatments. Future research could focus on developing combination therapies that include this compound and other cancer treatments.
2. Clinical trials: this compound has shown promising results in preclinical models of cancer. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
3. Alternative targets: MCT1 is not the only monocarboxylate transporter that is involved in cancer metabolism. Future research could focus on identifying and targeting other monocarboxylate transporters that are involved in cancer metabolism.
4. Metabolomics: this compound has been shown to disrupt the energy metabolism of cancer cells. Future research could focus on using metabolomics to identify metabolic pathways that are affected by this compound.
5. Drug delivery: this compound is a hydrophobic compound that is difficult to deliver to cancer cells. Future research could focus on developing drug delivery systems that can effectively deliver this compound to cancer cells.
Méthodes De Synthèse
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit tumor growth and metastasis by blocking the uptake of lactate by cancer cells. Lactate is a byproduct of glycolysis, which is the primary source of energy for cancer cells. By inhibiting MCT1, this compound starves cancer cells of energy, leading to their death.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-7-14(8-6-13)21-18(23)12-22(2)29(25,26)15-9-10-17(27-3)16(20)11-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCXVDLDGIFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)
![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)


![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)



![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)